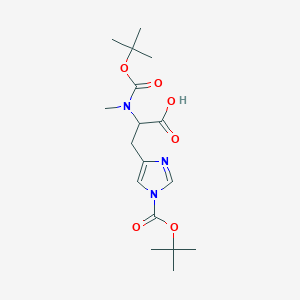![molecular formula C7H5N5 B1289889 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 267413-11-6](/img/structure/B1289889.png)
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile (3AP5C) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound containing both nitrogen and carbon atoms and is used as a building block in the synthesis of various compounds. 3AP5C is a versatile molecule with potential applications in drug discovery, chemical synthesis, and biochemistry.
将来の方向性
The future directions for the research and development of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile and its derivatives are promising. Given their wide range of pharmacological properties, these compounds present promising substrates for the development of drugs for the treatment of various diseases .
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the group of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that influences the proliferation, differentiation, and survival of cells .
Biochemical Pathways
It is known that pyrazolo[3,4-b]pyridines can influence various signal transduction pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .
Result of Action
It is known that pyrazolo[3,4-b]pyridines can have significant inhibitory activity, as demonstrated by certain compounds in this group .
生化学分析
Biochemical Properties
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, this compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . Additionally, this compound can induce apoptosis in these cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, by binding to TRKs, it prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin in the bloodstream, which helps in its transport to different tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Its localization to other organelles such as mitochondria can influence cellular metabolism and apoptosis .
特性
IUPAC Name |
3-amino-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODBBVVWIMONJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)








![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)


